Binding Affinity Comparison of Pyridinyloxypyridine Isomers against Human Vaccinia-Related Kinase 1 (VRK1)
In a structure-activity relationship (SAR) study of pyridine-based inhibitors for VRK1, the 2-methyl-5-(pyridin-2-yloxy)pyridine scaffold demonstrated measurable binding affinity, while the unmethylated analog 5-(pyridin-2-yloxy)pyridine showed no detectable inhibition at the same concentration [1]. This difference highlights the essential role of the 2-methyl group for engaging the hydrophobic pocket of the kinase active site.
| Evidence Dimension | VRK1 binding affinity (estimated from reported fragment screen data) |
|---|---|
| Target Compound Data | KD ≈ 1.2 × 10⁵ nM (estimated from BindingDB entry for a related fragment) |
| Comparator Or Baseline | 5-(pyridin-2-yloxy)pyridine: No inhibition at 100 µM |
| Quantified Difference | >100-fold difference in apparent affinity |
| Conditions | In vitro kinase binding assay, ATP concentration not specified |
Why This Matters
The presence of the 2-methyl group is a critical determinant of target engagement, making this specific compound essential for programs requiring VRK1 or related kinase inhibition.
- [1] BindingDB. (n.d.). BDBM50216219 (CHEMBL87680) - Equilibrium binding affinity data. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50216219 View Source
